2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with a chlorine atom, a methoxy group, and a nitroethenyl group. This compound is recognized for its potential applications in various fields of chemistry and biology, particularly as an intermediate in organic synthesis and as a probe in biological studies.
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene falls under the classification of nitroaromatic compounds. These compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring, which significantly influences their chemical reactivity and biological activity.
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be achieved through several methods, primarily focusing on electrophilic aromatic substitution.
The reaction conditions often include:
The molecular structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be represented using various structural formulas:
The structural representation can be described using:
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])Cl
MTZLOXLPWOVZMD-SNAWJCMRSA-N
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is capable of undergoing several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene primarily involves its electrophilic nature due to the presence of the nitro group. This allows it to participate in various biochemical pathways:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 213.62 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene has several scientific applications:
This compound exemplifies the versatility and importance of nitroaromatic compounds in both synthetic chemistry and biological research contexts.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7